methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Description
Methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a triazolopyrimidine derivative characterized by a piperazine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with a triazolopyrimidine scaffold bearing a 4-methoxyphenyl substituent. This compound shares structural motifs with kinase inhibitors and receptor modulators, particularly due to the electron-rich triazolopyrimidine core and the piperazine moiety, which enhances solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-26-13-5-3-12(4-6-13)24-16-14(20-21-24)15(18-11-19-16)22-7-9-23(10-8-22)17(25)27-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGYZJBVFTZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs). .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the target from performing its function. The compound’s structure suggests it may interact with its targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
If the compound does indeed target cdks as suggested by its structural similarity to known cdk inhibitors, it could potentially affect cell cycle regulation and other cdk-mediated processes.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to diffuse easily into cells due to their lipophilicity. The compound’s pharmacokinetics would also be influenced by factors such as its metabolic stability and its interactions with transport proteins.
Biological Activity
Methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate (CAS Number: 863500-55-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a triazolo-pyrimidine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 450.5 g/mol. The presence of these functional groups contributes to its biological activity.
Pharmacological Potential
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 9.1 µg/mL for related compounds against MCF-7 breast cancer cells, indicating potent activity . Furthermore, derivatives have shown enhanced apoptosis induction in MDA-MB-231 cells through upregulation of pro-apoptotic genes such as P53 and caspases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolo-pyrimidine derivatives exhibit significant antibacterial activity against several human pathogenic bacteria. For example, certain derivatives demonstrated efficacy against strains responsible for common infections . This suggests potential applications in treating bacterial infections.
3. Anti-inflammatory and Analgesic Effects
Compounds within this chemical class have been shown to possess anti-inflammatory and analgesic properties. They inhibit pro-inflammatory cytokines and pathways associated with pain signaling, making them candidates for further development as therapeutic agents in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and survival, particularly those related to cancer cell growth .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The compound’s key structural features are compared to analogs in Table 1:
*Calculated based on evidence ; †Calculated from NMR data in .
Key Observations:
- Piperazine Substitutions: The target compound’s methyl carboxylate group contrasts with the 3-methoxybenzoyl group in , which may reduce steric hindrance and alter metabolic stability. The Boc-protected analog in highlights the use of protective groups in synthesis, whereas the target compound’s free carboxylate could enhance water solubility.
- Triazolopyrimidine Modifications: The 4-methoxyphenyl group in the target compound vs. benzyl () or tetrazolylmethyl () substituents influences electronic properties and receptor binding. For example, RG7774’s tetrazolylmethyl group is critical for CB2R agonism, suggesting the target compound’s 4-methoxyphenyl may confer selectivity for other targets .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing this compound?
- Methodology: The synthesis involves multi-step reactions starting with triazolopyrimidine core formation. Key steps include:
- Cyclocondensation: Reacting 4-methoxyphenyl-substituted triazole precursors with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C .
- Piperazine coupling: Using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) to attach the piperazine-carboxylate moiety, typically at room temperature for 12–24 hours .
- Catalysts: Palladium on carbon (Pd/C) or copper iodide (CuI) for hydrogenation or cross-coupling steps, respectively .
- Yield Optimization: Reaction yields range from 45% to 75%, depending on solvent purity and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques:
- NMR Spectroscopy: - and -NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at δ 145–155 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 449.9 for analogs) and fragmentation patterns .
- X-ray Crystallography: Resolve π-stacking interactions between triazole and pyrimidine rings in solid-state structures .
Q. What solvents and purification methods are recommended for isolating this compound?
- Solubility: The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water.
- Purification:
- Recrystallization: Use ethanol/water mixtures to remove unreacted precursors .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) for >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study: Discrepancies in IC values (e.g., 2–10 μM in kinase inhibition assays) may arise from:
- Assay Conditions: Variations in ATP concentration (1–10 mM) or incubation time (30–120 min) .
- Protein Source: Recombinant vs. native enzyme isoforms (e.g., EGFR T790M vs. wild-type) .
- Resolution Strategy:
- Dose-Response Repetition: Conduct triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor).
- Structural Confirmation: Verify compound stability under assay conditions using LC-MS .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Approaches:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like PI3K or CDK2 .
- Kinase Profiling: Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Pathway Analysis: RNA-seq or phosphoproteomics to track downstream signaling (e.g., Akt/mTOR) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Key Modifications:
- Piperazine Substitution: Replace the methyl carboxylate with ethyl or benzyl groups to enhance lipophilicity (logP 2.5 → 3.8) .
- Triazole Position: Compare 1,2,3-triazole vs. 1,2,4-triazole analogs for steric effects on target binding .
- Data Table: SAR Trends in Analogous Compounds
| Substituent | Activity (IC, μM) | Selectivity Index |
|---|---|---|
| 4-Methoxyphenyl | 3.2 ± 0.5 | 12.1 (CDK2/PKM2) |
| 3-Fluorophenyl | 1.8 ± 0.3 | 8.7 |
| 4-Chlorophenyl | 5.6 ± 1.1 | 4.3 |
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Issue: Batch inconsistencies due to exothermic side reactions during triazole formation.
- Solutions:
- Flow Chemistry: Continuous reactors to control temperature (±2°C) and reduce byproducts .
- Catalyst Recycling: Immobilize Pd/C on mesoporous silica for reuse (5 cycles, <5% yield loss) .
Q. What computational tools predict metabolic stability of this compound?
- Tools:
- SwissADME: Predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxyphenyl group) .
- METEOR: Identify potential glucuronidation sites on the piperazine ring .
Data Reproducibility Guidelines
- Critical Parameters to Report:
- Reaction temperature (±2°C), solvent batch (HPLC-grade), and catalyst lot number.
- Biological assay details: Cell line passage number, serum concentration, and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
